molecular formula C8H9ClN4 B2806005 6-Hydrazinylquinazoline hydrochloride CAS No. 2411640-59-8

6-Hydrazinylquinazoline hydrochloride

Cat. No.: B2806005
CAS No.: 2411640-59-8
M. Wt: 196.64
InChI Key: BNEDBQYUSQZSAU-UHFFFAOYSA-N
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Description

6-Hydrazinylquinazoline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Scientific Research Applications

6-Hydrazinylquinazoline hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Quinazoline and quinazolinone derivatives, which include 6-Hydrazinylquinazoline hydrochloride, have received significant attention due to their distinct bio-pharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have shown potential in various areas, including anti-inflammatory, antitubercular, and antiviral activities . Therefore, these compounds may have promising future directions in medicinal chemistry.

Mechanism of Action

Target of Action

Quinazoline derivatives, a class of compounds to which 6-hydrazinylquinazoline hydrochloride belongs, have been reported to exhibit anticancer activity

Mode of Action

Quinazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes such as cell proliferation and apoptosis

Biochemical Pathways

Given the potential anticancer activity of quinazoline derivatives , it’s plausible that this compound may affect pathways involved in cell proliferation, survival, and apoptosis

Result of Action

Given the potential anticancer activity of quinazoline derivatives , it’s plausible that this compound may induce changes in cancer cells that lead to reduced proliferation or increased apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylquinazoline hydrochloride typically involves the reaction of quinazoline derivatives with hydrazine. One common method includes the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for quinazoline derivatives, while solid-state melt reactions are more efficient for hydrazone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylquinazoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydrazinylquinazoline hydrochloride include other quinazoline derivatives, such as:

  • 6-Aminoquinazoline
  • 6-Methylquinazoline
  • 6-Chloroquinazoline

Uniqueness

What sets this compound apart from these similar compounds is its hydrazinyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

quinazolin-6-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-12-7-1-2-8-6(3-7)4-10-5-11-8;/h1-5,12H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEDBQYUSQZSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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